molecular formula C9H6Br3N3O2 B1459628 Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1252597-77-5

Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No. B1459628
M. Wt: 427.87 g/mol
InChI Key: LUMQKBLOZHEDGT-UHFFFAOYSA-N
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Description

Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound. However, there is limited information available about this specific compound. It is related to the compound 3,6,8-Tribromoimidazo[1,2-a]pyrazine1, which has a molecular formula of C6H2Br3N31. The average mass is 355.812 Da and the monoisotopic mass is 352.779877 Da1.



Synthesis Analysis

The synthesis of Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate is not well-documented in the literature. However, imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development2. The review article by Goel et al. provides a comprehensive overview of the progress made in synthetic methods for imidazo[1,2-a]pyrazines2.



Molecular Structure Analysis

The molecular structure of Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate is not readily available. However, the related compound 3,6,8-Tribromoimidazo[1,2-a]pyrazine has a molecular formula of C6H2Br3N31. It consists of 12 atoms and 13 bonds1.



Chemical Reactions Analysis

The chemical reactions involving Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate are not well-documented in the literature. However, imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development2. This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity2.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate are not well-documented in the literature. However, the related compound 3,6,8-Tribromoimidazo[1,2-a]pyrazine has an average mass of 355.812 Da and a monoisotopic mass of 352.779877 Da1.


Future Directions

The future directions for research on Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate are not well-documented in the literature. However, the review article by Goel et al. suggests that the synthetic methods and biological activities of imidazo[1,2-a]pyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases2. This indicates potential future directions for research on Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate.


properties

IUPAC Name

ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br3N3O2/c1-2-17-9(16)5-7(12)15-3-4(10)13-6(11)8(15)14-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMQKBLOZHEDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(N=C(C2=N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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